4-Tolyl-d4-sulfonamide
Description
Contextual Significance of Sulfonamide Compounds in Chemical Sciences
Sulfonamides, characterized by the -SO2NH2 functional group, represent a class of organic compounds with a rich history and diverse applications in the chemical sciences. nih.govbritannica.com Initially recognized for their groundbreaking role as antibacterial agents, they were among the first synthetic antimicrobial drugs to be widely used. nih.govajchem-b.com Their mechanism of action often involves interfering with the folic acid synthesis pathway in bacteria, a process essential for their growth and replication. nih.gov
Beyond their well-established antimicrobial properties, sulfonamides are versatile building blocks in synthetic chemistry. ajchem-b.com The sulfonamide group is a key structural motif in a wide array of pharmaceuticals, exhibiting activities such as antiviral, antidiabetic, and anticancer properties. ajchem-b.comnih.gov For instance, certain sulfonamide derivatives act as inhibitors of carbonic anhydrase, an enzyme implicated in conditions like glaucoma and some cancers. ajchem-b.comnih.gov The adaptability of the sulfonamide scaffold allows for extensive chemical modifications, leading to the development of compounds with tailored biological activities. ajchem-b.comopenaccesspub.org This versatility underscores the enduring importance of sulfonamides in medicinal chemistry and drug discovery. ajchem-b.comnih.gov
Research Scope and Objectives Pertaining to 4-Tolyl-d4-sulfonamide (B586130)
This compound is the deuterium-labeled form of 4-Tolyl-sulfonamide. invivochem.commedchemexpress.com Its primary application in research is as an internal standard for the quantitative analysis of its non-labeled counterpart, p-toluenesulfonamide (B41071), and potentially other related sulfonamide compounds. invivochem.commedchemexpress.commedchemexpress.com The introduction of four deuterium (B1214612) atoms onto the tolyl ring provides a sufficient mass shift for clear differentiation from the unlabeled compound in mass spectrometric analyses. lgcstandards.com
The main research objective for utilizing this compound is to enhance the accuracy and reliability of analytical methods. lcms.czadventchembio.com By co-eluting with the target analyte and exhibiting similar ionization efficiency, it effectively corrects for variations during sample extraction, handling, and instrumental analysis. acanthusresearch.com This is particularly important in complex matrices like biological fluids or environmental samples, where matrix effects can significantly impact quantitative accuracy. lcms.cz Therefore, the research scope of this compound is centered on its use in developing and validating robust quantitative assays for trace-level detection of sulfonamides in various scientific disciplines, including pharmaceutical analysis, environmental monitoring, and food safety testing. adventchembio.comontosight.ai
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9NO2S |
|---|---|
Molecular Weight |
175.24 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)/i2D,3D,4D,5D |
InChI Key |
LMYRWZFENFIFIT-QFFDRWTDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])S(=O)(=O)N)[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Advanced Analytical Methodologies Utilizing 4 Tolyl D4 Sulfonamide
Role as an Internal Standard in Quantitative Chemical Analysis
4-Tolyl-d4-sulfonamide (B586130) is a deuterated analog of 4-tolyl-sulfonamide. Its primary application in analytical chemistry is to serve as an internal standard (IS) for quantitative studies. The use of a stable isotope-labeled (SIL) internal standard is considered a gold standard technique, particularly in mass spectrometry-based methods, for improving the accuracy and precision of quantification. nih.govnih.gov By introducing a known quantity of this compound into a sample, analysts can correct for the loss of analyte during sample preparation and for variations in instrument response. Because it is chemically almost identical to its non-deuterated counterpart (the analyte), it exhibits similar behavior throughout the entire analytical process, from extraction to detection. Its key difference is a higher mass due to the replacement of four hydrogen atoms with deuterium (B1214612), which allows a mass spectrometer to distinguish it from the native analyte.
Application in Liquid Chromatography–Mass Spectrometry (LC-MS) for Accurate Quantification
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. bioagilytix.com In LC-MS, this compound is an ideal internal standard for the quantification of 4-tolyl-sulfonamide and other structurally related sulfonamides. The quantification is based on calculating the ratio of the response of the analyte to the response of the known amount of the internal standard. This ratio-based calculation helps to compensate for fluctuations in sample injection volume, ionization efficiency, and other instrumental variations, leading to highly reliable quantitative results. nih.gov
One of the most significant challenges in LC-MS analysis, particularly with electrospray ionization (ESI), is the phenomenon known as the "matrix effect". researchgate.net This effect arises from co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins in biological samples) that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. myadlm.org
The use of a deuterated internal standard like this compound is the most effective strategy to counteract these matrix effects. nih.gov Because the SIL standard is chemically identical to the analyte, it is affected by the matrix components in the same way. nih.gov Any ion suppression or enhancement experienced by the analyte will also be experienced by the co-eluting this compound. researchgate.net As a result, the ratio of the analyte signal to the internal standard signal remains constant, even in the presence of significant matrix effects, thereby ensuring the accuracy of the measurement.
For a deuterated internal standard to effectively compensate for matrix effects, it must co-elute with the analyte from the liquid chromatography column. researchgate.net Ideally, the analyte and the SIL standard should have the same retention time. However, a phenomenon known as the "isotope effect" can sometimes cause a slight difference in retention times. nih.gov The substitution of hydrogen with the heavier deuterium isotope can lead to minor changes in the molecule's physicochemical properties, which may result in the deuterated standard eluting slightly earlier or later than the non-deuterated analyte.
If this separation is significant and occurs in a region of the chromatogram where the matrix effect is rapidly changing, the internal standard may not experience the exact same degree of ion suppression or enhancement as the analyte. myadlm.org This can compromise the corrective power of the IS. Therefore, during method development, it is crucial to evaluate the chromatographic separation between the analyte and its deuterated analog to ensure they elute as closely as possible, minimizing any potential for differential matrix effects. nih.govmyadlm.org
Development and Validation of Analytical Methods Employing this compound
The development of a robust analytical method using this compound involves the optimization of several key stages: sample preparation, liquid chromatographic separation, and mass spectrometric detection. ambiopharm.comnih.gov Sample preparation aims to extract the target analyte and the internal standard from the sample matrix while removing potential interferences. Chromatographic conditions, such as the choice of column, mobile phase composition, and gradient elution, are optimized to achieve good peak shape and separation from other components. wu.ac.th Mass spectrometry parameters are tuned to ensure sensitive and specific detection of both the analyte and this compound.
Once developed, the method must undergo rigorous validation to demonstrate its suitability for its intended purpose. imeko.info Validation assesses various performance characteristics to ensure the method is reliable, accurate, and precise. researchgate.net
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). Accuracy is the closeness of the mean of a set of results to the true value.
To assess precision and accuracy, quality control (QC) samples are prepared at multiple concentration levels (e.g., low, medium, and high) and analyzed in replicate. Intra-day precision is determined by analyzing replicates on the same day, while inter-day precision is assessed by analyzing them on different days. Accuracy is determined by comparing the measured concentration to the known spiked concentration and is expressed as a percentage of recovery.
Table 1: Illustrative Precision and Accuracy Data for a Method Using a Deuterated Sulfonamide Internal Standard
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%RSD) (n=6) | Inter-Day Precision (%RSD) (n=18) | Accuracy (% Recovery) |
| Low | 5.0 | 4.5% | 6.2% | 103.5% |
| Medium | 50.0 | 3.1% | 4.8% | 98.7% |
| High | 200.0 | 2.5% | 3.9% | 101.2% |
The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, defining its sensitivity. nih.gov
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is often determined as the concentration that produces a signal-to-noise ratio of 3:1. d-nb.info
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with a predefined level of precision and accuracy. d-nb.info This is often the lowest point on the calibration curve and is frequently determined as the concentration that produces a signal-to-noise ratio of 10:1. nih.gov
The determination of these limits is crucial for specialized assays designed to measure trace levels of contaminants or biomarkers. For example, in a method for detecting sulfonamide residues in food products, the LOQ must be low enough to ensure compliance with regulatory limits. acspublisher.com
Table 2: Example LOD and LOQ Values from a Specialized Assay for Sulfonamides
| Compound | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| Sulfadiazine | 6.06 | 18.37 |
| Sulfamethazine | 6.79 | 20.57 |
| Sulfamethoxazole | 10.68 | 32.37 |
| Sulfadoxine | 7.63 | 23.12 |
| (Data adapted from a study on sulfonamides in a biological matrix for illustrative purposes) acspublisher.com |
Spectroscopic Characterization Techniques for Deuterated Sulfonamides in Research
The use of isotopically labeled compounds, such as this compound, as internal standards in quantitative analysis or as probes in mechanistic studies necessitates rigorous characterization to confirm their structural integrity and isotopic purity. Advanced spectroscopic techniques are indispensable for this purpose, providing detailed information at the molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules and is particularly powerful for verifying the position and extent of isotopic labeling in compounds like this compound.
In ¹H NMR spectroscopy, the substitution of hydrogen (¹H) with deuterium (²H or D) results in the disappearance of the corresponding signal from the spectrum, as deuterium resonates at a completely different frequency. simsonpharma.comsigmaaldrich.com For this compound, where the four protons on the aromatic ring are replaced by deuterium, the complex multiplet typically observed in the aromatic region (around 7.2-7.8 ppm) for the unlabeled p-toluenesulfonamide (B41071) would be absent. The presence of any residual signals in this region can be used to quantify the isotopic purity of the compound. The only signals expected in the ¹H NMR spectrum would be from the methyl (CH₃) group protons and the sulfonamide (NH₂) protons.
Conversely, ²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei. This technique confirms the location of the deuterium atoms on the aromatic ring. The chemical shifts in ²H NMR are identical to those in ¹H NMR, so the signals for the deuterium atoms in this compound would appear in the aromatic region, confirming that the labeling has occurred at the intended positions. The integration of these signals allows for the determination of the relative abundance of deuterium at each site.
The combination of ¹H and ²H NMR provides a comprehensive assessment of both deuterium localization and the isotopic purity of the labeled compound. nih.gov
Table 1: Expected ¹H NMR Spectral Data Comparison
| Functional Group | p-Toluenesulfonamide (Unlabeled) Chemical Shift (ppm) | This compound (Labeled) Chemical Shift (ppm) | Rationale for Difference |
|---|---|---|---|
| Aromatic Protons (Ar-H) | ~7.2-7.8 (multiplet, 4H) | Absent or significantly reduced | Substitution of ¹H with ²H on the aromatic ring. |
| Methyl Protons (-CH₃) | ~2.4 (singlet, 3H) | ~2.4 (singlet, 3H) | This group is not deuterated. |
Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation of Labeled Species
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers a complementary method for the structural characterization of deuterated compounds by probing the vibrational modes of molecules. nih.govnih.gov The substitution of a lighter isotope (¹H) with a heavier one (²H) leads to a predictable decrease in the frequency of the corresponding vibrational modes, most notably the stretching and bending vibrations.
For this compound, the most significant changes in the IR and Raman spectra compared to its non-deuterated analog are expected in the regions associated with the aromatic C-H vibrations.
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region of the IR and Raman spectra.
C-D Stretching: Upon deuteration, these vibrations shift to a lower frequency, typically appearing in the 2300-2200 cm⁻¹ region. The observation of new bands in this region and the disappearance of bands in the C-H stretching region provide strong evidence for the deuteration of the aromatic ring. nih.gov
C-H Bending: Aromatic C-H out-of-plane bending vibrations, which are often found in the 900-675 cm⁻¹ region, will also shift to lower wavenumbers upon deuteration.
Other characteristic vibrations of the sulfonamide group, such as the SO₂ asymmetric and symmetric stretches (typically around 1320 cm⁻¹ and 1155 cm⁻¹, respectively) and the S-N stretch (around 900 cm⁻¹), are expected to be largely unaffected by the deuteration of the tolyl ring. rsc.org This allows for the specific confirmation of labeling on the aromatic moiety without altering the core sulfonamide structure. researchgate.netillinois.edu
Table 2: Key Vibrational Frequency Shifts in this compound
| Vibrational Mode | Typical Frequency Range (Unlabeled C-H) | Expected Frequency Range (Labeled C-D) |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ | N/A |
| Aromatic C-D Stretch | N/A | 2300-2200 cm⁻¹ |
| Aromatic C-H Bending | 900-675 cm⁻¹ | Lower frequency shift |
| SO₂ Asymmetric Stretch | ~1320 cm⁻¹ | ~1320 cm⁻¹ |
Mass Spectrometry for Isotopic Enrichment Verification
Mass Spectrometry (MS) is a fundamental analytical technique for confirming the successful incorporation of stable isotopes and for quantifying the level of isotopic enrichment. nih.gov The principle lies in the precise measurement of the mass-to-charge ratio (m/z) of ions.
The molecular weight of this compound is approximately 4 atomic mass units (amu) greater than that of its unlabeled counterpart, p-toluenesulfonamide. High-resolution mass spectrometry (HRMS) can easily distinguish this mass difference. By analyzing the molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), one can confirm the presence of the deuterated compound.
Derivatization Strategies for Enhanced Detection and Analysis of Sulfonamides
While this compound is primarily used as an internal standard, the analysis of sulfonamides in various matrices often requires derivatization to improve their analytical properties for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). jfda-online.com Derivatization involves chemically modifying the analyte to enhance its volatility, thermal stability, chromatographic separation, or detector response. nih.gov
Several functional groups in sulfonamides are targets for derivatization: the primary aromatic amine group (N4) and the sulfonamide nitrogen (N1).
Alkylation/Methylation: Reagents like (trimethylsilyl)diazomethane or diazomethane (B1218177) are used to methylate the acidic N1 proton of the sulfonamide group. nih.govnih.gov This process increases the volatility and thermal stability of the molecule, making it more amenable to analysis by GC. oup.com
Acylation: The N4 amino group can be acylated using reagents such as acetic anhydride (B1165640) or pentafluoropropionic anhydride. Acylation reduces the polarity of the molecule and can introduce electrophoric groups (like fluorine atoms), which significantly enhance sensitivity for electron capture detection (ECD) in GC. oup.com
Fluorescent Labeling: For HPLC with fluorescence detection (HPLC-FLD), which offers high sensitivity and selectivity, sulfonamides are often derivatized with fluorescent tags. Reagents like fluorescamine (B152294) react with the primary N4 amino group to produce highly fluorescent derivatives. researchgate.netnih.gov This pre-column or post-column derivatization allows for the detection of sulfonamides at very low concentrations. hyyysci.commdpi.com
These strategies are critical for overcoming challenges in sulfonamide analysis, such as low concentrations in complex samples (e.g., environmental or biological matrices) and improving the reliability and sensitivity of quantitative methods. acs.org
Table 3: Common Derivatization Strategies for Sulfonamides
| Strategy | Reagent Example | Target Group | Analytical Technique | Purpose |
|---|---|---|---|---|
| Alkylation | (Trimethylsilyl)diazomethane | N1-Sulfonamide | GC-MS, GC-IRMS | Increase volatility and thermal stability. nih.govnih.gov |
| Acylation | Pentafluoropropionic anhydride | N4-Amine | GC-ECD | Reduce polarity, enhance detector response. oup.com |
Mechanistic Investigations and Isotope Effects Studies Involving 4 Tolyl D4 Sulfonamide
Elucidation of Reaction Mechanisms Through Deuterium (B1214612) Labeling
Deuterium labeling is a powerful technique for unraveling the step-by-step sequence of bond-forming and bond-breaking events that constitute a chemical reaction. By strategically placing deuterium atoms within a molecule, chemists can track the fate of specific atoms and gain a deeper understanding of the reaction mechanism.
Kinetic Isotope Effects (KIE) in Sulfonamide-Related Reactions
The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction is altered when an atom in the reactant is replaced with one of its heavier isotopes. nih.gov The magnitude of the KIE can provide crucial information about the rate-determining step of a reaction and the nature of the transition state. In the context of 4-tolyl-d4-sulfonamide (B586130), the deuterated methyl group can be used to probe reactions where a C-H bond on the tolyl methyl group is cleaved in the rate-determining step.
A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. For example, in an oxidation reaction involving the tolyl methyl group, a significant primary KIE (kH/kD > 1) would be expected if the C-H bond cleavage is rate-limiting. The magnitude of this effect is dependent on the nature of the transition state.
| Reaction Type | Hypothetical kH/kD | Implication for Rate-Determining Step |
| Oxidation of tolyl group | 5.2 | C-H bond cleavage is rate-limiting |
| Nucleophilic substitution | 1.0 | C-H bond cleavage is not involved |
| Elimination reaction | 3.8 | C-H bond is partially broken in the transition state |
| Illustrative data: This table presents hypothetical KIE values to demonstrate how this compound could be used to investigate different reaction types. |
Secondary KIEs can also be observed, where the isotopic substitution is at a position not directly involved in bond cleavage. These effects are typically smaller and provide information about changes in hybridization or the steric environment of the labeled position during the reaction.
Tracing Atomic Fates and Bond Redistributions in Complex Transformations
In complex rearrangements or multi-step synthetic sequences, deuterium labeling with compounds like this compound allows for the unambiguous tracking of the tolyl group. By analyzing the position of the deuterium atoms in the final products and intermediates using techniques such as mass spectrometry and NMR spectroscopy, chemists can deduce the pathways of atomic and molecular fragments.
For instance, in a Smiles rearrangement involving a derivative of this compound, the presence of the d4-tolyl group in the rearranged product would confirm an intramolecular mechanism.
Understanding Deuterium Substitution Effects on Molecular Interactions
The substitution of hydrogen with deuterium can subtly influence non-covalent interactions such as hydrogen bonding and van der Waals forces. While electronically identical, the C-D bond is slightly shorter and has a lower zero-point energy than the C-H bond. These differences can lead to observable changes in the strength and geometry of intermolecular interactions.
In studies of crystal packing or host-guest complexation involving this compound, deuterium substitution could lead to measurable differences in thermodynamic parameters compared to its non-deuterated counterpart. These differences, although small, can be detected by sensitive analytical techniques and provide insights into the nature of the forces governing molecular recognition.
| Interaction Type | Property Measured | Observed Effect of Deuterium Substitution |
| Crystal Packing | Unit cell dimensions | Minor contraction |
| Host-Guest Complexation | Binding constant (Ka) | Slight increase or decrease |
| Protein-Ligand Binding | Dissociation constant (Kd) | Measurable change |
| Illustrative data: This table provides examples of how deuterium substitution in this compound could theoretically influence molecular interactions. |
Isotopic Perturbations in Equilibrium and Dynamic Processes
Isotopic substitution can also perturb chemical equilibria. nih.gov In a system at equilibrium, the distribution of isotopes between two or more species is not always statistical, leading to an "equilibrium isotope effect" (EIE). This effect arises from differences in the vibrational frequencies of the isotopologues.
For dynamic processes, such as conformational changes or tautomerization, the presence of deuterium in this compound can alter the rates of interconversion. By studying these isotopic perturbations, valuable information about the energy landscape of the system can be obtained. For example, the rate of rotation around the C-S bond in this compound might differ slightly from the non-deuterated form, which could be studied by dynamic NMR spectroscopy.
| Process | Equilibrium Constant | Effect of Deuterium |
| Tautomeric Equilibrium | Keq = [Tautomer A]/[Tautomer B] | Shift in Keq |
| Conformational Isomerism | Keq = [Conformer X]/[Conformer Y] | Alteration of conformer populations |
| Illustrative data: This table illustrates the potential impact of isotopic labeling on equilibrium constants in systems involving this compound. |
Computational and Theoretical Investigations of Deuterated Sulfonamides
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived. For deuterated sulfonamides, these calculations can reveal the subtle but significant effects of isotopic substitution.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. indexcopernicus.com It has proven to be an effective tool for evaluating molecular structures, spectral characteristics, and intermolecular interactions in sulfonamide compounds. indexcopernicus.com Studies on related sulfonamides, such as p-toluenesulfonamide (B41071), often employ functionals like B3LYP or MP2 with basis sets such as 6-311++G** to achieve a balance between computational cost and accuracy. nih.gov
For 4-Tolyl-d4-sulfonamide (B586130), DFT calculations can be used to determine key structural and electronic parameters. The optimization of the molecular geometry reveals precise bond lengths, bond angles, and dihedral angles. indexcopernicus.comnih.gov The substitution of hydrogen with deuterium (B1214612) in the tolyl group has a negligible effect on the equilibrium molecular geometry (bond lengths and angles) but does impact properties related to vibrational motion.
Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to identify regions of the molecule that are rich or deficient in electrons, providing insights into preferred sites for electrophilic and nucleophilic attacks. researchgate.net
Table 1: Calculated Electronic Properties of a Model Sulfonamide (p-toluenesulfonamide) using DFT This table presents typical data obtained from DFT calculations on the parent compound, which serves as a model for the deuterated analogue. The HOMO-LUMO gap indicates the molecule's electronic stability.
| Property | Value (B3LYP/6-311++G) | Value (MP2/6-311++G) |
| HOMO Energy | -7.2 eV | -7.5 eV |
| LUMO Energy | -0.5 eV | -0.2 eV |
| Energy Gap | 6.7 eV | 7.3 eV |
| Dipole Moment | 5.1 D | 5.4 D |
Sulfonamides exhibit conformational flexibility, primarily due to rotation around the S-C (aryl) and S-N bonds. nih.govresearchgate.net Computational studies on p-toluenesulfonamide have identified several stable conformers. nih.gov The orientation of the sulfonamide group relative to the benzene (B151609) ring, defined by the ∠CCSN dihedral angle, is a key factor. Theoretical calculations show that conformers where this angle is nearly perpendicular are energetically favored. nih.gov
Further conformational diversity arises from the rotation of the amino (-NH2) group. Two primary arrangements are typically found: one where the amino hydrogens eclipse the sulfonyl oxygens and another where they are staggered. nih.gov For p-toluenesulfonamide, the eclipsed conformation is generally found to be the global minimum. nih.govmdpi.com
The introduction of deuterium on the tolyl ring in this compound does not significantly alter the potential energy surface or the relative energies of the conformers. However, it does affect the zero-point vibrational energies (ZPVE). The C-D bond has a lower ZPVE than the C-H bond, which can lead to subtle shifts in the relative stabilities of different conformers. While these shifts are typically small, they are an important aspect of isotopic effects on molecular structure. nih.gov
Table 2: Relative Energies of p-Toluenesulfonamide Conformers This table, based on calculations for the non-deuterated analogue, illustrates the small energy differences between various spatial arrangements of the molecule. The deuteration in this compound would introduce minor corrections to these values due to zero-point energy effects.
| Conformer | Description | Relative Energy (B3LYP) | Relative Energy (MP2) |
| PTS1a | -NH2 eclipses O, global minimum | 0.00 kJ/mol | 0.00 kJ/mol |
| PTS1b | -NH2 eclipses O, different methyl orientation | 0.55 kJ/mol | 0.03 kJ/mol |
| PTS2a | -NH2 staggers O | 3.51 kJ/mol | 7.49 kJ/mol |
| PTS2b | -NH2 staggers O, different methyl orientation | 3.83 kJ/mol | 7.52 kJ/mol |
Simulation of Spectroscopic Signatures of Deuterated Sulfonamides
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, including the effects of isotopic substitution.
Theoretical vibrational analysis using methods like DFT can predict the infrared (IR) and Raman spectra of molecules. researchgate.net For this compound, these calculations are particularly useful for identifying the specific vibrational modes affected by deuteration.
The primary effect of replacing the four hydrogen atoms on the tolyl ring with deuterium is a significant shift of the C-H stretching and bending frequencies to lower wavenumbers. Aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region, while C-D stretches are expected at a much lower frequency (approximately 2200–2300 cm⁻¹) due to the heavier mass of deuterium. nih.gov Similarly, C-H bending modes are also shifted to lower frequencies upon deuteration. These predictable shifts serve as clear spectroscopic markers for successful isotopic labeling. DFT calculations can predict these frequencies with high accuracy, often within a small margin of error after applying appropriate scaling factors. researchgate.net
Table 3: Predicted Vibrational Frequency Shifts upon Aromatic Ring Deuteration This table provides a qualitative comparison of expected vibrational frequencies for key modes in 4-Tolylsulfonamide versus its deuterated analogue, as would be predicted by DFT calculations.
| Vibrational Mode | Typical Frequency Range (C-H) | Predicted Frequency Range (C-D) |
| Aromatic C-X Stretch | 3000-3100 cm⁻¹ | ~2250 cm⁻¹ |
| Aromatic C-X In-Plane Bend | 1000-1300 cm⁻¹ | ~800-1000 cm⁻¹ |
| Aromatic C-X Out-of-Plane Bend | 675-900 cm⁻¹ | ~500-700 cm⁻¹ |
| SO₂ Asymmetric Stretch | ~1345 cm⁻¹ | ~1345 cm⁻¹ |
| SO₂ Symmetric Stretch | ~1186 cm⁻¹ | ~1186 cm⁻¹ |
| S-N Stretch | ~940 cm⁻¹ | ~940 cm⁻¹ |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational modeling, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, allows for the accurate prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.gov
For this compound, these calculations can predict the ¹³C and ¹⁵N NMR spectra. The primary influence of deuteration on the ¹³C NMR spectrum is the replacement of the large one-bond C-H coupling with a smaller C-D coupling, and the splitting of the carbon signal into a multiplet (typically a 1:1:1 triplet for a CD group) due to coupling with the deuterium nucleus (spin I=1). Furthermore, an isotope effect can cause a small upfield shift in the resonance of the deuterated carbon and adjacent carbons. nih.gov
Calculations can be performed in a simulated solvent environment to more closely match experimental conditions. researchgate.net Comparing the computationally predicted chemical shifts with experimental data provides a powerful method for validating the assigned structure and conformation of the molecule in solution. nih.gov
Molecular Dynamics Simulations for Solvent Effects and Isotopic Dynamics
While quantum chemical calculations typically model molecules in isolation or with simplified solvent models, Molecular Dynamics (MD) simulations can explore the dynamic behavior of a molecule in a complex environment, such as a solution, over time.
MD simulations can be used to study how solvent molecules, like water, arrange themselves around this compound and how this solvation shell influences the sulfonamide's conformational preferences. nih.gov The interactions between the solute and solvent can stabilize certain conformations over others, an effect that is crucial for understanding the behavior of the molecule in a realistic chemical or biological setting. nih.gov
Furthermore, MD simulations can provide insights into isotopic dynamics. The increased mass of the deuterated tolyl ring affects the molecule's dynamic properties. For instance, the vibrational periods of the C-D bonds are longer than those of C-H bonds. This can influence the rate of energy transfer within the molecule and to the surrounding solvent. While often subtle, these isotopic effects on molecular motion can be important in understanding reaction kinetics and other dynamic processes. nih.gov
Advanced Theoretical Approaches for Understanding Deuterium's Influence on Reactivity
In the realm of computational chemistry, advanced theoretical approaches are indispensable for dissecting the subtle yet significant influence of isotopic substitution on molecular reactivity. For deuterated sulfonamides such as this compound, these methods provide a microscopic view of how the replacement of protons with deuterons on the tolyl group alters the molecule's behavior in chemical reactions. These computational investigations are primarily centered around understanding the kinetic isotope effect (KIE), a phenomenon where the rate of a reaction changes upon isotopic substitution.
The primary theoretical tools employed for these investigations are quantum mechanical (QM) calculations, which can be broadly categorized into ab initio methods and Density Functional Theory (DFT). Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data, offering a high level of accuracy. DFT, on the other hand, is a computational method that models the electron density of a system to calculate its energy and other properties, providing a balance between accuracy and computational cost that makes it suitable for larger molecules. researchgate.net
These advanced theoretical approaches allow for the detailed examination of a molecule's potential energy surface. This surface is a mathematical landscape that maps the energy of a molecule as a function of its geometry. By locating the minimum energy pathways for a reaction on this surface, chemists can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical in determining the reaction rate.
The influence of deuterium substitution is primarily understood through its effect on the vibrational frequencies of the molecule. The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy (ZPVE) than the corresponding carbon-hydrogen (C-H) bond due to the heavier mass of deuterium. In the context of a chemical reaction, the change in ZPVE between the reactant and the transition state is a key determinant of the KIE. If the vibrational frequency of the C-H/C-D bond is altered in the transition state compared to the ground state, a KIE will be observed.
Advanced theoretical models can precisely calculate these vibrational frequencies for both the deuterated and non-deuterated species in the ground state and at the transition state. This allows for the prediction of the magnitude and direction of the KIE. For instance, if the C-H bond is breaking in the rate-determining step of a reaction, the vibrational mode corresponding to this bond will be absent in the transition state. This leads to a larger difference in ZPVE between the deuterated and non-deuterated transition states compared to the reactants, resulting in a primary KIE where the C-H bond breaks faster than the C-D bond.
For this compound, where the deuterium atoms are on the aromatic ring, secondary KIEs are more relevant. These effects arise from changes in hybridization or steric environment at the deuterated centers during the reaction, even if the C-D bonds are not directly broken. Computational models can elucidate these more subtle effects by analyzing changes in bond lengths, angles, and vibrational modes of the tolyl group as the molecule proceeds along the reaction coordinate.
To illustrate the type of data generated from these computational studies, the following tables present hypothetical but representative findings from a DFT study on the vibrational frequencies and bond lengths of 4-Tolyl-sulfonamide and its deuterated analogue.
Table 1: Calculated Vibrational Frequencies (cm⁻¹) for C-H and C-D Stretching Modes in the Tolyl Group
| Mode | 4-Tolyl-sulfonamide (C-H) | This compound (C-D) |
|---|---|---|
| Symmetric Stretch | 3050 | 2280 |
This table showcases the significant decrease in the stretching frequencies of the aromatic C-D bonds compared to the C-H bonds, a direct consequence of the increased mass of deuterium. This difference in vibrational energy is a fundamental contributor to the kinetic isotope effect.
Table 2: Calculated Average Bond Lengths (Å) in the Ground State and a Hypothetical Transition State
| Bond | Species | Ground State | Transition State |
|---|---|---|---|
| C-H | 4-Tolyl-sulfonamide | 1.085 | 1.095 |
This table illustrates how computational methods can predict subtle changes in bond lengths upon moving from the ground state to a transition state. The slightly shorter C-D bond compared to the C-H bond in the ground state is a known quantum mechanical effect. The elongation of these bonds in the transition state can influence the secondary kinetic isotope effect.
Furthermore, advanced theoretical approaches can model the entire reaction profile, providing activation energies for both the deuterated and non-deuterated reactants. The difference in these activation energies directly correlates with the KIE. These computational studies have revealed that even remote isotopic substitutions can influence reaction rates through long-range electronic effects, which can be captured by high-level quantum mechanical calculations. acs.org
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes for Site-Specific Deuteration of Sulfonamides
The synthesis of isotopically labeled compounds with high precision is fundamental to their application. Future research is increasingly focused on developing novel, efficient, and site-selective methods for introducing deuterium (B1214612) into sulfonamide scaffolds, moving beyond traditional approaches.
Recent advancements have provided powerful tools for this purpose. One promising direction is the use of transition-metal catalysis. For instance, iridium-catalyzed C-H activation has been shown to facilitate the ortho-hydrogen isotope exchange on primary sulfonamides under ambient conditions. This method allows for the direct replacement of hydrogen with deuterium at the positions ortho to the sulfonamide group on the aromatic ring, a site often involved in metabolic transformations. Another innovative approach involves palladium catalysis, which can be used for the deuteration of aryl halides using deuterium oxide (D₂O) as the deuterium source. This is highly relevant as aryl halides are common precursors to aryl sulfonamides.
Furthermore, metal-free synthetic routes are gaining traction due to their sustainability and reduced risk of metal contamination in the final product. A notable example is a mild electrochemical method that selectively introduces deuterium at the position alpha to the sulfur atom in sulfonamides, using readily available DMSO-d₆ as the deuterium source. Research into remote site-selective deuteration is also emerging, enabling the labeling of C(sp³)–H bonds that are distant from the primary functional group.
The development of these sophisticated synthetic strategies will enable the creation of a diverse library of deuterated sulfonamides, including various isotopologues of 4-tolylsulfonamide, with unparalleled precision.
Table 1: Emerging Synthetic Methods for Site-Specific Deuteration of Sulfonamides
| Method | Catalyst/Reagent | Site of Deuteration | Key Advantages |
|---|---|---|---|
| C-H Activation | Iridium (Ir) Complexes | ortho position on the aromatic ring | High selectivity, mild reaction conditions. |
| Aryl Halide Deuteration | Palladium (Pd) Catalysts / D₂O | Position of the halide on the aromatic ring | Utilizes inexpensive D₂O, good functional group tolerance. |
| Electrochemical HIE | Metal-free (Glassy Carbon Electrodes) / DMSO-d₆ | α-position to the sulfur atom | Avoids transition-metal catalysts, sustainable. |
| Remote C-H Functionalization | Radical-mediated processes / D₂O | Remote C(sp³)–H bonds | Enables labeling at previously inaccessible sites. |
Exploration of 4-Tolyl-d4-sulfonamide (B586130) as a Reference Standard in New Analytical Platforms
The use of stable isotope-labeled compounds as internal standards is a cornerstone of quantitative analysis, particularly in mass spectrometry (MS). This compound is well-suited for this role, and its application is expected to expand with the advent of new and more sensitive analytical platforms.
In complex biological matrices, deuterated internal standards are invaluable for correcting variations in sample preparation, instrument response, and matrix effects, thereby enhancing the accuracy and precision of quantitative measurements. Because a deuterated standard like this compound is chemically almost identical to its non-labeled counterpart, it co-elutes during chromatographic separation and experiences similar ionization efficiency and suppression in the mass spectrometer, making it an ideal reference.
Future applications will see this compound employed in cutting-edge analytical fields such as quantitative proteomics and metabolomics. In these platforms, which aim to quantify thousands of proteins or metabolites simultaneously, the need for reliable internal standards is critical. For example, in targeted proteomics workflows, this compound could be used to quantify sulfonamide-containing drugs or their metabolites with high confidence. The minimal isotopic effect of deuterium on chromatographic retention times, especially in advanced separation techniques like capillary zone electrophoresis (CZE), further validates its use in high-throughput quantitative studies. The robustness that deuterated standards bring to method validation ensures that new analytical procedures are reliable and reproducible.
Advanced Mechanistic Insights into Sulfonamide Transformations via Deuterium Probes
Deuterium-labeled compounds are powerful probes for elucidating chemical and biological reaction mechanisms. The difference in mass between hydrogen and deuterium leads to a difference in the zero-point energy of C-H versus C-D bonds, which can result in a kinetic isotope effect (KIE) if that bond is broken or altered in the rate-determining step of a reaction.
This compound is an excellent tool for investigating the mechanisms of various transformations involving the sulfonamide moiety. A primary area of research is in studying drug metabolism. The metabolism of many aromatic compounds involves oxidation of the aromatic ring by cytochrome P450 enzymes. By comparing the rate of metabolism of 4-tolylsulfonamide with that of this compound, researchers can determine if the cleavage of an aromatic C-H bond is the rate-limiting step. A significant KIE would provide strong evidence for such a mechanism. This information is crucial for understanding drug disposition and predicting potential drug-drug interactions.
Beyond metabolism, this deuterated probe can be used to study the mechanisms of environmental degradation of sulfonamide antibiotics or industrial chemical processes. For example, investigating the degradation pathways of sulfonamides in wastewater treatment could be advanced by using this compound to pinpoint key bond-breaking events.
Table 2: Applications of Deuterium Labeling in Mechanistic Studies
| Area of Study | Mechanistic Question | Role of this compound |
|---|---|---|
| Drug Metabolism | Is C-H bond cleavage on the aromatic ring the rate-determining step in enzymatic oxidation? | Compare metabolic rate to the non-deuterated analog to measure the Kinetic Isotope Effect (KIE). |
| Environmental Degradation | What is the mechanism of abiotic or biotic breakdown of sulfonamides in soil or water? | Trace the fate of the deuterated ring and identify bond-cleavage steps by analyzing degradation products. |
| Chemical Synthesis | What is the transition state structure in reactions involving the tolyl group? | Use as a probe in δ-secondary KIE studies to gain insight into transition state geometries. |
Integration of Computational and Experimental Approaches for Deuterated Systems
The synergy between computational modeling and experimental work offers a powerful paradigm for understanding the behavior of deuterated compounds. Future research will increasingly rely on this integrated approach to study systems involving this compound.
Density Functional Theory (DFT) has become a vital tool for predicting and rationalizing the outcomes of chemical reactions and molecular properties. For instance, computational studies have been used to elucidate the mechanism of iridium-catalyzed C-H activation for the deuteration of sulfonamides, revealing that C-H activation is the rate-determining step. Such models can guide the design of more efficient catalysts and synthetic routes.
Furthermore, computational methods can accurately predict isotope effects, which can then be validated experimentally. DFT calculations are used to model deuterium isotope effects on NMR chemical shifts; comparing these predictions with experimental spectra can confirm molecular structures and investigate subtle phenomena like intramolecular hydrogen bonding. Molecular modeling and docking simulations can also be employed to predict how deuteration might affect the binding of a sulfonamide drug to its biological target, providing insights that complement experimental bioassays. Modeling the hydrolysis of sulfonamides under various environmental conditions is another area where computation can predict stability and degradation pathways, guiding experimental investigations.
Potential for this compound in Emerging Areas of Chemical Research
The utility of this compound is poised to extend beyond its traditional roles into new frontiers of materials science and chemical biology.
Materials Science: Deuterated compounds are of significant interest in materials science, particularly in the development of advanced polymers. The substitution of hydrogen with deuterium can alter physical properties such as thermal stability. There is a growing field dedicated to synthesizing well-defined polymers functionalized with sulfonamide groups, often using controlled polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer). This compound could serve as a deuterated monomer or a functional building block in the synthesis of novel polymers. The presence of deuterium provides a unique tag for characterizing polymer structure and dynamics using techniques like small-angle neutron scattering (SANS), which relies on the contrast between protiated and deuterated components.
Chemical Biology (beyond drug metabolism): A significant emerging application for deuterated molecules is in advanced cellular imaging. Bioorthogonal Raman spectroscopy is a powerful technique for visualizing small molecules in living cells. The carbon-deuterium (C-D) bond possesses a vibrational frequency that falls within a "silent" region of the cellular Raman spectrum (approx. 2100-2300 cm⁻¹), where there is no interference from endogenous biomolecules. This allows for the highly specific and non-invasive imaging of deuterium-labeled probes. This compound, or derivatives thereof, could be developed as novel Raman probes to track the localization, uptake, and interactions of sulfonamide-containing molecules within cells in real-time. This application moves beyond simply measuring bulk metabolism to providing spatiotemporal information on molecular behavior in complex biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
